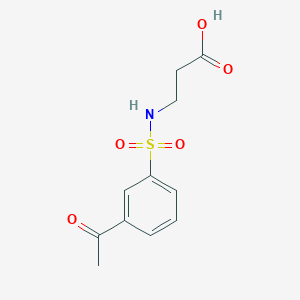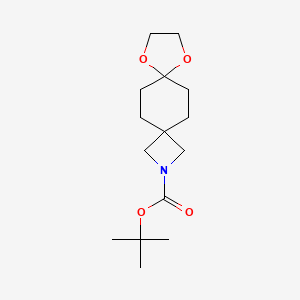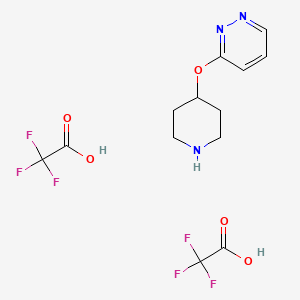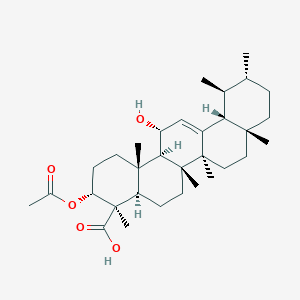![molecular formula C9H19NO B2851887 2-[(Propan-2-yl)amino]cyclohexan-1-ol CAS No. 69592-28-5](/img/structure/B2851887.png)
2-[(Propan-2-yl)amino]cyclohexan-1-ol
Übersicht
Beschreibung
“2-[(Propan-2-yl)amino]cyclohexan-1-ol” is an organic compound with the molecular formula C9H19NO . It is also known as “2-(Isopropylamino)cyclohexan-1-ol” and "Cyclohexanol, 2-[(1-methylethyl)amino]-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring, which is a six-membered ring of carbon atoms, with an isopropylamine (propan-2-ylamine) group and a hydroxyl group attached . The exact spatial arrangement of these groups can vary due to the presence of chiral centers in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 157.25 . Unfortunately, specific information about its boiling point, melting point, solubility, and other physical and chemical properties was not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Molecular Recognition and Sensing
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived from chemical and bio-catalytic steps involving compounds like 2-[(Propan-2-yl)amino]cyclohexan-1-ol, has shown significant potential in molecular recognition. It has been used as a chiral solvating agent for discerning the enantiomers of various acids through NMR or fluorescence spectroscopy. This application extends to acids such as α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, showcasing its versatility in quantitative determination and practical applications in molecular recognition (Khanvilkar & Bedekar, 2018).
Coordination Chemistry and Catalysis
The transformation of this compound derivatives into amino groups has paved the way for the creation of polydentate Schiff bases, which are crucial in coordination chemistry. These Schiff bases, with their phenol, pyridine, and furan donors, exhibit interesting coordination behaviors with metals like Pd, Re I, and Re V. The unique stereochemical configuration of the cyclohexane backbone in these derivatives allows for flexible adaptation to various coordination environments, highlighting their potential in asymmetric catalysis and the synthesis of complex molecular architectures (Barz, Rauch, & Thiel, 1997).
Synthesis of Complex Organic Molecules
The use of this compound derivatives in palladium-catalyzed carbonylation has been instrumental in the synthesis of complex organic molecules such as quinoline-3-carboxylic esters and indol-2-acetic esters. This method involves carbonylative conditions that lead to significant yields of these esters, which are crucial intermediates in the synthesis of pharmacologically relevant compounds. The process showcases the utility of these derivatives in enhancing the efficiency and scope of organic synthesis (Gabriele et al., 2008).
Eigenschaften
IUPAC Name |
2-(propan-2-ylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)10-8-5-3-4-6-9(8)11/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBJSUOOKXVSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2851805.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2851808.png)
![(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2851809.png)

![3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2851814.png)
![N-(4-bromo-3-methylphenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2851820.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2851824.png)


